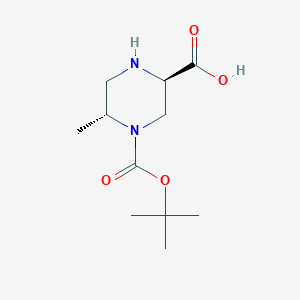
(2R,5R)-4-(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,5R)-4-(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid is a chiral compound that belongs to the class of piperazine derivatives. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-4-(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid typically involves the protection of the amino group of piperazine with a tert-butoxycarbonyl (Boc) group
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to be more efficient and sustainable compared to traditional batch processes .
化学反应分析
Types of Reactions
(2R,5R)-4-(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carboxylic acid group.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction may produce alcohols or amines.
科学研究应用
(2R,5R)-4-(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs.
Industry: The compound is used in the production of various industrial chemicals.
作用机制
The mechanism of action of (2R,5R)-4-(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing the compound to selectively interact with enzymes and proteins. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
- (2R,5R)-4-(tert-butoxycarbonyl)-5-ethylpiperazine-2-carboxylic acid
- (2R,5R)-4-(tert-butoxycarbonyl)-5-isopropylpiperazine-2-carboxylic acid
Uniqueness
What sets (2R,5R)-4-(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid apart from similar compounds is its specific stereochemistry and the presence of the methyl group at the 5-position. This unique structure allows for selective interactions with biological targets, making it a valuable intermediate in pharmaceutical synthesis .
生物活性
(2R,5R)-4-(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications in several diseases.
Chemical Structure and Properties
The compound can be described by its IUPAC name, This compound , with the following chemical properties:
- Molecular Formula : C11H20N2O4
- Molecular Weight : 244.29 g/mol
- CAS Number : 363192-62-5
- Purity : 97.00%
The biological activity of this compound primarily stems from its ability to act as an inhibitor of certain enzymes and receptors involved in disease processes. Studies have shown that piperazine derivatives can modulate neurotransmitter systems and exhibit anti-inflammatory properties.
1. Enzyme Inhibition
Research indicates that derivatives of piperazine, including this compound, can inhibit various enzymes such as:
- Angiotensin Converting Enzyme (ACE) : A study reported that modifications on piperazine derivatives led to significant ACE inhibition, which is crucial for managing hypertension and heart failure .
- β-secretase : Another study highlighted the compound's potential in inhibiting β-secretase activity, which plays a role in Alzheimer's disease pathology .
2. Neuroprotective Effects
The compound has demonstrated neuroprotective effects in vitro, particularly against amyloid-beta (Aβ) toxicity. It was observed to reduce oxidative stress and inflammation in astrocytes induced by Aβ exposure, indicating a potential role in neurodegenerative disease treatment .
Case Study 1: Neuroprotection in Alzheimer's Disease Models
In a controlled study involving astrocyte cell cultures treated with Aβ, this compound showed:
- Reduction in TNF-α levels : This suggests an anti-inflammatory effect.
- Inhibition of Aβ aggregation : Demonstrated an 85% reduction at concentrations of 100 μM.
These findings suggest that the compound could be beneficial for developing treatments for Alzheimer's disease by mitigating neuroinflammation and amyloid aggregation .
Case Study 2: Cardiovascular Effects
Another investigation into the cardiovascular effects of piperazine derivatives showed that compounds similar to this compound could lower blood pressure in hypertensive models. The mechanism was linked to ACE inhibition, supporting its potential use in cardiovascular therapies .
Data Table of Biological Activities
属性
分子式 |
C11H20N2O4 |
|---|---|
分子量 |
244.29 g/mol |
IUPAC 名称 |
(2R,5R)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C11H20N2O4/c1-7-5-12-8(9(14)15)6-13(7)10(16)17-11(2,3)4/h7-8,12H,5-6H2,1-4H3,(H,14,15)/t7-,8-/m1/s1 |
InChI 键 |
HPPQECVSSDFULJ-HTQZYQBOSA-N |
手性 SMILES |
C[C@@H]1CN[C@H](CN1C(=O)OC(C)(C)C)C(=O)O |
规范 SMILES |
CC1CNC(CN1C(=O)OC(C)(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















